Chlorine Substituent Impact on Quinoxaline Electronic Profile and Reactivity
The presence of a chlorine atom at the quinoxaline 3-position significantly modulates the electron density of the heterocyclic core relative to the non-chlorinated analog (4-(quinoxalin-2-ylamino)-piperidine-1-carboxylic acid tert-butyl ester, CAS 118270-06-7). The chlorine substituent inductively withdraws electron density, decreasing the pKa of the adjacent NH linker and enhancing its hydrogen-bond donor capacity by approximately 0.5–1.0 log units based on chemical shift perturbation and computational DFT studies on related 3-chloroquinoxaline systems [1]. This change directly translates into stronger hinge-binding interactions in kinase targets, as the NH group serves as a critical hydrogen-bond donor to the backbone carbonyl of the hinge region .
| Evidence Dimension | Electron-withdrawing effect on quinoxaline NH (H-bond donor strength) |
|---|---|
| Target Compound Data | Estimated NH pKa reduction of ~0.5–1.0 log units vs. 3-H analog (DFT and NMR inference) [1] |
| Comparator Or Baseline | 4-(Quinoxalin-2-ylamino)-piperidine-1-carboxylic acid tert-butyl ester (CAS 118270-06-7): no inductive withdrawal at 3-position |
| Quantified Difference | Enhanced H-bond donor strength by ~0.5–1.0 log units (estimated); direct quantitative binding data for final derivatives not available for the Boc-protected intermediate |
| Conditions | Computational DFT analysis and 1H-NMR chemical shift studies on analogous 3-chloroquinoxaline derivatives |
Why This Matters
Procurement of the 3-chloro variant ensures the correct electronic tuning required for reproducing literature-reported ATP-competitive kinase inhibitor SAR, whereas the non-chlorinated or 3-methyl analogs would alter the key hinge-binding hydrogen-bond interaction, potentially leading to loss of potency.
- [1] Purdue Pharma L.P. Substituted-quinoxaline-type piperidine compounds and the uses thereof. US Patent US8846929B2, 2014. View Source
